molecular formula C18H18N2O4S2 B2539551 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-91-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2539551
CAS No.: 941883-91-6
M. Wt: 390.47
InChI Key: LXCVPIHCGFJBQN-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with a methoxy and methyl group, and an acetamide moiety attached to a phenyl ring with a methylsulfonyl group

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Attachment of the acetamide moiety: This step involves the acylation of the benzo[d]thiazole derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with the phenyl ring: The final step involves the coupling of the acetamide derivative with a phenyl ring bearing a methylsulfonyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfonyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function, leading to downstream biological effects.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and inflammation.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other benzo[d]thiazole derivatives, such as:

  • N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of methoxy, methyl, and methylsulfonyl groups in this compound contributes to its distinct properties and potential advantages in various applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-4-9-14(24-2)16-17(11)25-18(20-16)19-15(21)10-12-5-7-13(8-6-12)26(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCVPIHCGFJBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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